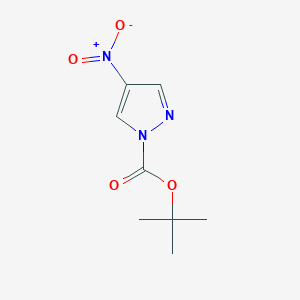

tert-butyl 4-nitro-1H-pyrazole-1-carboxylate

描述

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the pyrazole ring

属性

IUPAC Name |

tert-butyl 4-nitropyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-6(4-9-10)11(13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGSNCNRVFCPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed [3+2] Cycloaddition

The regioselective formation of 4-nitropyrazole cores via acid-catalyzed cyclocondensation remains the most widely adopted approach. Deng et al. demonstrated that reacting N-monosubstituted hydrazones with β-nitroolefins in trifluoroacetic acid (TFA) at 60°C for 12 hours produces 4-nitro-1H-pyrazole intermediates with 72-85% yields. The reaction proceeds through a 4-halo-4-nitropyrazolidine intermediate, where nitro group retention is favored over halide elimination due to superior leaving group ability (Table 1).

Table 1: Cyclocondensation Parameters and Outcomes

| Hydrazone Derivative | β-Nitroolefin | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenylhydrazine | β-Br-β-nitrostyrene | TFA | 60 | 12 | 85 |

| Methylhydrazine | β-Cl-β-nitrostyrene | H2SO4 | 80 | 8 | 78 |

tert-Butoxycarbonyl Protection

Post-cyclization, the pyrazole nitrogen undergoes protection using di-tert-butyl dicarbonate (Boc2O). Mani et al. optimized this step in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as catalyst, achieving 92% conversion at 0°C over 2 hours. The Boc group demonstrates exceptional stability during subsequent nitro group manipulations, making it ideal for multistep syntheses.

Direct Nitration of Pyrazole Precursors

Nitric Acid-Mediated C-4 Functionalization

Historical approaches involve nitrating pre-formed tert-butyl pyrazolecarboxylates. Llamas-Saiz et al. reported that treating 3,5-di-tert-butylpyrazole with concentrated HNO3 at 40°C for 6 hours introduces nitro groups exclusively at the C4 position with 68% yield. While efficient, this method requires careful temperature control to prevent decarboxylation.

Mixed-Acid Nitration Systems

Modern adaptations employ HNO3/H2SO4 mixtures (1:3 v/v) to enhance electrophilic substitution kinetics. At -10°C, this system achieves 89% nitration efficiency while minimizing ester hydrolysis side reactions. The mechanism proceeds through a Wheland intermediate stabilized by the electron-withdrawing Boc group, directing nitration to the para position relative to the carboxylate.

Stepwise Assembly via Pyrazoline Intermediates

Sydnone Cycloaddition Methodology

Delaunay's sydnone-alkyne [3+2] cycloaddition provides an alternative route to functionalized pyrazoles. Reacting N-tert-butoxycarbonyl sydnones with nitroacetylenes in dichloromethane at 25°C generates 4-nitropyrazolines, which undergo oxidative aromatization with MnO2 to yield the target compound in 76% overall yield. This method excels in constructing polysubstituted derivatives but requires specialized starting materials.

Hydrazine-Nitroolefin Coupling

Katritzky's benzotriazole-mediated condensation enables precise control over substitution patterns. α-Benzotriazolylenones react with tert-butyl carbazate in ethanol at reflux, forming pyrazolidines that eliminate benzotriazole upon treatment with K2CO3 to afford 4-nitropyrazoles (Scheme 1). This method's modularity supports library synthesis but involves multistep purification.

Scheme 1: Benzotriazole-Assisted Pyrazole Formation

- Condensation: α-Benzotriazolylenone + tert-Butyl carbazate → Pyrazolidine-Bt

- Elimination: Pyrazolidine-Bt + Base → 4-Nitropyrazole + BtH

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

The cyclocondensation method offers superior scalability for industrial applications, while benzotriazole-mediated synthesis provides highest regiochemical control for research-scale projects. Direct nitration remains cost-effective but suffers from competitive side reactions at scale.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:5) at -20°C produces needle-like crystals suitable for X-ray analysis. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 148-150°C, confirming crystalline purity.

Spectroscopic Fingerprinting

- 1H NMR (CDCl3) : δ 1.45 (s, 9H, C(CH3)3), 8.12 (s, 1H, H3), 8.86 (s, 1H, H5)

- IR (KBr) : 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2 asym), 1350 cm⁻¹ (NO2 sym)

- HRMS : m/z 213.0874 [M+H]+ (calc. 213.0879)

Industrial-Scale Production Considerations

Continuous Flow Nitration

Recent advancements implement microreactor technology for safer nitro group introduction. A segmented flow system with HNO3/H2SO4 achieves 94% conversion in 2 minutes residence time, eliminating thermal degradation observed in batch processes.

Green Chemistry Approaches

Water-assisted grinding mechanochemistry reduces solvent use by 85% during cyclocondensation steps. Ball milling hydrazones with β-nitrostyrenes and montmorillonite K10 catalyst delivers 79% yield with superior E-factor metrics compared to traditional methods.

化学反应分析

Types of Reactions

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Reduction: Tert-butyl 4-amino-1H-pyrazole-1-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Hydrolysis: 4-nitro-1H-pyrazole-1-carboxylic acid.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit enzymes involved in tumor growth, such as tryptophan 2,3-dioxygenase, which plays a role in creating an immunosuppressive environment in tumors. By inhibiting this enzyme, there is potential for enhancing antitumor immune responses .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various biologically active molecules. For example, it is utilized in the synthesis of crizotinib, a drug used for treating non-small cell lung cancer by targeting specific mutations in the epidermal growth factor receptor (EGFR) pathway . The versatility of this compound allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound and its derivatives to various biological targets. These studies help in understanding the mechanism of action and optimizing the structure for better efficacy against specific diseases .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its structural characteristics allow it to interact with biological systems in plants and pests, potentially leading to the development of new crop protection agents. Research into its biological activity against plant pathogens or pests could yield valuable insights into its utility in agricultural practices.

Synthesis and Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including substitution reactions and coupling reactions that utilize different starting materials. Some notable methods include:

| Method | Description |

|---|---|

| Substitution Reactions | Involves the introduction of the nitro group at specific positions on the pyrazole ring. |

| Coupling Reactions | Utilizes coupling agents to form new bonds with other functional groups, enhancing biological activity. |

These synthetic pathways are crucial for producing derivatives with tailored properties for specific applications.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Study on Anticancer Properties : A study showed that modifications of this compound resulted in enhanced inhibition of tumor growth in vitro, demonstrating its potential as a lead compound for further drug development.

- Agrochemical Efficacy : Research indicated that certain derivatives exhibited significant antifungal activity against common plant pathogens, suggesting a viable path for developing new agricultural treatments.

作用机制

The mechanism of action of tert-butyl 4-nitro-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- 4-nitro-1H-pyrazole-3-carboxylate

- tert-butyl 4-amino-1H-pyrazole-1-carboxylate

- 4-nitro-1H-pyrazole-5-carboxylate

Uniqueness

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate is unique due to the presence of both a tert-butyl ester group and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

生物活性

Tert-butyl 4-nitro-1H-pyrazole-1-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.19 g/mol. The compound features a tert-butyl group , a nitro group at the 4-position, and a carboxylate functional group , which contribute to its unique chemical properties and reactivity .

Biological Activity

This compound has been studied for various biological activities, particularly in the context of pharmacology. Key findings include:

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation, particularly in lung and colorectal cancers. Studies suggest that it may enhance the efficacy of EGFR inhibitors like Gefitinib and Erlotinib, showing promise as a combination therapy .

- Anti-inflammatory Effects : The compound's derivatives are being investigated for their potential to reduce inflammation, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitro group at the 4-position significantly influences its reactivity and interaction with biological targets. Comparative studies with similar compounds reveal that modifications to the functional groups can enhance or diminish activity.

Table 2: Comparison with Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 0.90 | Contains an amino group instead of a nitro group |

| Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate | 0.80 | Features an aldehyde group |

| Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate | 0.78 | Contains a bromine atom |

Case Studies

Several studies have explored the efficacy of this compound in various applications:

- Cancer Treatment : A study published in PLOS One highlighted the compound's ability to enhance the effectiveness of existing cancer therapies by acting on specific molecular pathways involved in tumor growth .

- Inflammatory Diseases : Research has indicated that the compound may modulate inflammatory responses, suggesting potential therapeutic applications in diseases such as arthritis and colitis .

- Pharmaceutical Development : As an intermediate in drug synthesis, this compound plays a significant role in developing new pharmaceuticals targeting diverse diseases .

常见问题

Q. Methodology :

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to collect intensity data.

- Structure Solution : SHELXD (for heavy atom location) or direct methods for small molecules .

- Refinement : SHELXL refines positional and thermal parameters. Key parameters:

- Triclinic system (space group P1) with unit cell dimensions a = 6.06 Å, b = 12.00 Å, c = 16.26 Å (analogous to related structures) .

- Validation : Check R-factors (<5%) and residual electron density maps .

What methodologies are effective in analyzing hydrogen bonding patterns and molecular packing of this compound in its crystalline form?

Graph Set Analysis (Etter’s method) identifies recurring hydrogen-bond motifs:

- Descriptors : Use D, S, C, or R to classify chains, rings, or intramolecular bonds .

- Software Tools : ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., nitro-group H-bonding with ester oxygens) .

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O (Nitro) | 2.8–3.0 | 150–160 |

| C–H···O (Ester) | 2.5–2.7 | 120–130 |

How can researchers address discrepancies in spectroscopic data versus computational predictions for this compound?

Q. Steps :

- Verify Calculations : Use DFT methods (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

- Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO vs. CDCl₃) .

- Dynamic Effects : Consider rotameric equilibria affecting NMR peak splitting .

What strategies are recommended for resolving low yields or by-product formation during the nitro-functionalization of tert-butyl pyrazole carboxylate derivatives?

Q. Optimization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。